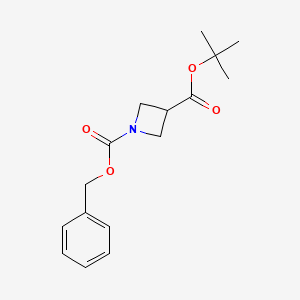
3-(4-Bromophenyl)pyrrolidine hydrochloride
Vue d'ensemble
Description
“3-(4-Bromophenyl)pyrrolidine hydrochloride” is a chemical compound with the CAS number 1187931-39-0 . It has a molecular weight of 262.57 and a molecular formula of C10H13BrClN . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolidine ring attached to a bromophenyl group . The InChI key for this compound is ILDBWPNFCRWOGV-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a topological polar surface area of 12.03 Ų and a molar refractivity of 65.1 . The compound is soluble, with a solubility of 0.0477 mg/ml .
Applications De Recherche Scientifique
Crystal Structure and Interactions
- Molecular Structure Insights : The crystal structure of related compounds like methyl 3-(4-bromophenyl)-1-methyl-1,2,3,3a,4,9b-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate demonstrates various conformations and interactions, including C—H⋯π and C—H⋯Br hydrogen bonds, which can inform the understanding of 3-(4-Bromophenyl)pyrrolidine hydrochloride's behavior in crystalline forms (Nirmala et al., 2009).
Synthesis and Molecular Docking
- Asymmetric Synthesis : Enantiomerically pure derivatives of 3-(4-Bromophenyl)pyrrolidine, synthesized using a FAM-catalytic methodology, have been studied for their potential antithrombin activity. These studies include comprehensive molecular docking to understand the compound's interactions with biological molecules (Ayan et al., 2013).
Hydrogen Bonding and Molecular Analysis
- Hydrogen-Bonding Patterns : Studies on analogues of 3-(4-Bromophenyl)pyrrolidine highlight the significance of intra- and intermolecular hydrogen bonding, which is crucial for understanding the compound's molecular behavior and potential applications in various fields (Balderson et al., 2007).
Luminescent Properties and Applications
- Cyclometalated Complexes : Research on cyclometalated complexes of 2-(4-bromophenyl)pyridine, a structurally related compound, shows luminescent properties which could inform similar potential applications for this compound (Xu et al., 2014).
Reactivity with Secondary Dialkylamines
- Chemical Reactivity Studies : 3-Bromoisothiazole-5-carbonitriles, closely related to the subject compound, have been reacted with pyrrolidine, demonstrating the reactivity and potential synthesis pathways that can be explored for this compound (Kalogirou & Koutentis, 2014).
Biological Activity
- Potential in Cancer Treatment : Substituted pyrrolidine derivatives, structurally similar to this compound, have shown inhibitory effects on the growth of human glioblastoma and melanoma cells, suggesting potential research applications in cancer treatment (Fiaux et al., 2005).
Safety and Hazards
Mécanisme D'action
Target of Action
Pyrrolidine derivatives have been associated with a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Pyrrolidine derivatives have been shown to impact a variety of biochemical pathways, leading to downstream effects .
Result of Action
Pyrrolidine derivatives have been associated with a variety of biological and pharmacological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(4-Bromophenyl)pyrrolidine hydrochloride . .
Analyse Biochimique
Biochemical Properties
3-(4-Bromophenyl)pyrrolidine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as CYP2D6, which is involved in the metabolism of many drugs . This inhibition can lead to altered drug metabolism and potential drug-drug interactions. Additionally, this compound interacts with transport proteins, such as P-glycoprotein, affecting the transport and distribution of other compounds within the body .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in drug metabolism and transport . Moreover, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of enzymes, such as CYP2D6, inhibiting their activity and altering the metabolism of substrates . Additionally, it can modulate the expression of genes involved in drug metabolism and transport, leading to changes in cellular function . These molecular interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under inert atmosphere and room temperature conditions . Over extended periods, it may degrade, leading to reduced efficacy and altered biochemical properties. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of metabolic enzymes and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and primarily affects enzyme activity and gene expression . At higher doses, it can cause significant toxic effects, including liver damage and altered metabolic function . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It is primarily metabolized by CYP2D6, which converts it into inactive metabolites . This interaction affects the overall metabolic flux and levels of metabolites within the body. Additionally, the compound can influence the activity of other metabolic enzymes, leading to changes in the metabolism of co-administered drugs .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by transporters and binding proteins. It interacts with P-glycoprotein, a key transporter involved in drug efflux, affecting its localization and accumulation within cells . This interaction can influence the compound’s bioavailability and therapeutic efficacy. Additionally, the distribution of this compound within tissues is influenced by its binding to plasma proteins and cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with metabolic enzymes and transport proteins . It may also be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s biochemical properties and potential therapeutic applications.
Propriétés
IUPAC Name |
3-(4-bromophenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;/h1-4,9,12H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDBWPNFCRWOGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


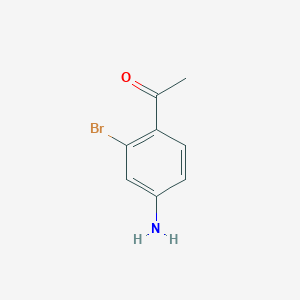
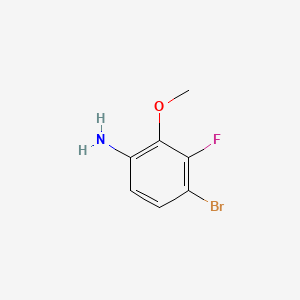
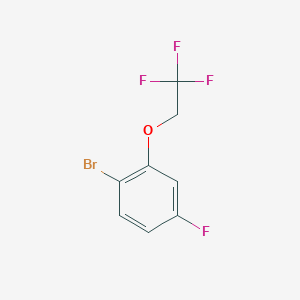
![tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1527689.png)
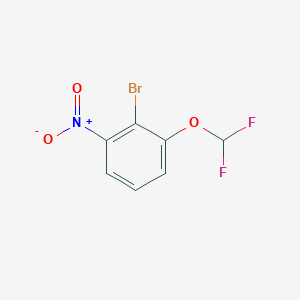
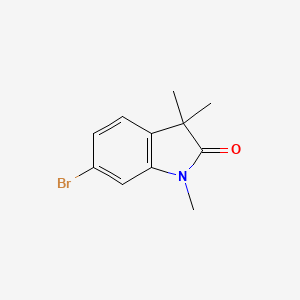

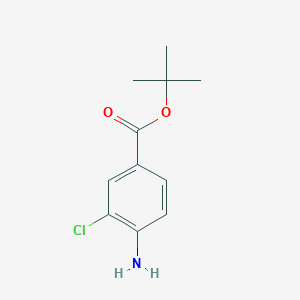
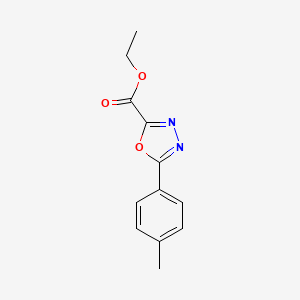
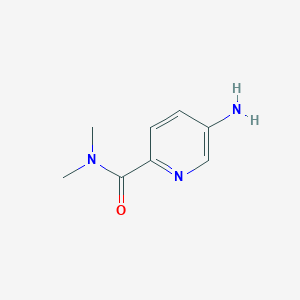
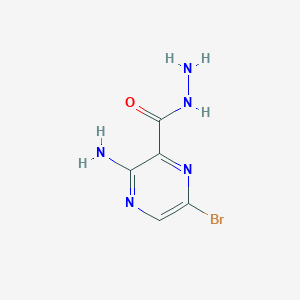
![1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B1527700.png)
